molecular formula C82H121N23O19 B1591303 Serine human angiotensin tetradecapeptide CAS No. 91999-74-5

Serine human angiotensin tetradecapeptide

Cat. No.: B1591303
CAS No.: 91999-74-5
M. Wt: 1733 g/mol
InChI Key: CQGAGLNDCXHGEL-SDDIQEGKSA-N
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Description

Serine human angiotensin tetradecapeptide, also known as Serine human angiotensin tetradecapeptide, is a useful research compound. Its molecular formula is C82H121N23O19 and its molecular weight is 1733 g/mol. The purity is usually 95%.
BenchChem offers high-quality Serine human angiotensin tetradecapeptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serine human angiotensin tetradecapeptide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H121N23O19/c1-11-45(9)66(103-74(116)57(30-48-22-24-52(107)25-23-48)97-76(118)64(43(5)6)101-69(111)54(20-16-26-89-82(84)85)93-68(110)53(83)34-63(108)109)79(121)99-60(33-51-37-88-41-92-51)80(122)105-27-17-21-62(105)75(117)96-56(29-47-18-14-13-15-19-47)70(112)95-58(31-49-35-86-39-90-49)71(113)94-55(28-42(3)4)73(115)102-65(44(7)8)77(119)104-67(46(10)12-2)78(120)98-59(32-50-36-87-40-91-50)72(114)100-61(38-106)81(123)124/h13-15,18-19,22-25,35-37,39-46,53-62,64-67,106-107H,11-12,16-17,20-21,26-34,38,83H2,1-10H3,(H,86,90)(H,87,91)(H,88,92)(H,93,110)(H,94,113)(H,95,112)(H,96,117)(H,97,118)(H,98,120)(H,99,121)(H,100,114)(H,101,111)(H,102,115)(H,103,116)(H,104,119)(H,108,109)(H,123,124)(H4,84,85,89)/t45-,46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGAGLNDCXHGEL-SDDIQEGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H121N23O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238813
Record name Serine human angiotensin tetradecapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91999-74-5
Record name Serine human angiotensin tetradecapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091999745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serine human angiotensin tetradecapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Tetradecapeptide (TDP) Standard: A Technical Guide to Angiotensin-(1-14)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for application scientists and principal investigators. It prioritizes experimental rigor, distinct molecular definitions, and actionable protocols.

Executive Summary & Molecular Context

Angiotensin-(1-14) , widely known in the industry as Tetradecapeptide (TDP) , is the synthetic N-terminal fragment of the angiotensinogen protein. Unlike the full-length protein (which can vary in glycosylation and stability), Ang-(1-14) serves as a stoichiometrically defined, minimal substrate for Renin .

Its primary utility lies in the isolation of Renin kinetics . By stripping away the bulk of the angiotensinogen carrier protein, researchers can utilize Ang-(1-14) to screen Renin inhibitors (e.g., Aliskiren) and map the rate-limiting step of the Renin-Angiotensin System (RAS) with high precision.

The Molecular Architecture

The utility of Ang-(1-14) is dictated by its species-specific sequence. Renin is highly species-specific; human Renin will not efficiently cleave rat substrate, and vice versa.

ParameterHuman Ang-(1-14)Rat Ang-(1-14)
Sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Tyr-Tyr-Ser
Renin Cleavage Site Leu¹⁰ — Val¹¹Leu¹⁰ — Leu¹¹
Molecular Weight ~1759.0 Da~1823.1 Da
Primary Application Human Renin Inhibitor ScreeningRodent Hypertension Models

Critical Mechanistic Insight: The cleavage bond (Leu-Val in humans, Leu-Leu in rats) is the sole target of Renin's aspartyl protease activity. The downstream residues (11-14) serve as the "docking handle" for the enzyme's active site cleft.

Mechanism of Action & Pathway Visualization

To use Ang-(1-14) effectively, one must understand its position in the proteolytic cascade. It is the precursor to Angiotensin I.[1][2]

The Cleavage Pathway

The following diagram illustrates the specific hydrolysis of Ang-(1-14) by Renin, distinguishing it from downstream processing by ACE or Chymase.

RAS_Pathway TDP Angiotensin-(1-14) (Tetradecapeptide) Renin Enzyme: RENIN (Aspartyl Protease) TDP->Renin Ang1 Angiotensin I (1-10) Renin->Ang1 Hydrolysis at Leu10-Val11 Fragment C-Terminal Fragment (Val-Ile-His-Asn) Renin->Fragment ACE Enzyme: ACE (Metalloprotease) Ang1->ACE Ang2 Angiotensin II (1-8) ACE->Ang2 Hydrolysis at Phe8-His9

Figure 1: The Renin-mediated hydrolysis of Ang-(1-14).[3] Note that Ang-(1-14) is not a substrate for ACE; ACE acts only after Renin has generated Angiotensin I.

Experimental Application: The "Renin-Only" Assay

The most robust application of Ang-(1-14) is the HPLC-based Renin Activity Assay . Unlike FRET assays (which can suffer from autofluorescence interference) or antibody-based assays (which can have cross-reactivity), HPLC offers physical separation of the substrate (1-14) and the product (1-10).

The "Protease Cocktail" Logic

To measure only Renin activity, you must suppress all other proteases that might degrade Ang-(1-14) or consume the generated Angiotensin I.

The Mandatory Inhibitor System:

  • EDTA (5-10 mM): Chelates Zinc. Irreversibly inhibits ACE , Neprilysin , and Aminopeptidases . This ensures Angiotensin I accumulates and is not converted to Ang II or Ang-(1-7).

  • PMSF (1 mM): Inhibits Serine Proteases (e.g., Chymase , Trypsin). Chymase can theoretically cleave Ang-(1-14) at Tyr4, destroying your substrate.

  • Note on pH: Human Renin has an optimum pH ~5.5-6.0 in vitro, though it is active at pH 7.4. For maximum sensitivity, use a Maleate or MES buffer at pH 6.0 .

Validated Protocol: HPLC Determination of Renin Kinetics

Objective: Quantify the generation of Angiotensin I from Ang-(1-14).

Reagents Preparation
  • Buffer A (Reaction Buffer): 50 mM Sodium Maleate, pH 6.0, containing 5 mM EDTA and 0.1% BSA (to prevent peptide adsorption to plastic).

  • Substrate Stock: 1 mM Ang-(1-14) in 50 mM Acetic Acid (Store at -20°C).

  • Stop Solution: 10% Trifluoroacetic Acid (TFA).

  • HPLC Mobile Phase A: 0.1% TFA in Water.

  • HPLC Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Workflow
  • Enzyme Equilibration:

    • Thaw the Renin source (recombinant human Renin or plasma).

    • Add PMSF to a final concentration of 1 mM. Incubate on ice for 10 min to silence serine proteases.

  • Reaction Assembly:

    • In a microcentrifuge tube, mix:

      • 90 µL Buffer A (with EDTA).

      • 10 µL Renin Source.

    • Pre-warm to 37°C for 5 minutes.

  • Substrate Addition (Start):

    • Add 10 µL of Ang-(1-14) Stock (Final conc: ~100 µM).

    • Critical Control: Prepare a "Time 0" tube where Stop Solution is added before the substrate.

  • Incubation:

    • Incubate at 37°C. Typical time points: 15, 30, 60 minutes.

  • Termination:

    • Add 10 µL of 10% TFA . Vortex immediately.

    • Centrifuge at 10,000 x g for 5 mins to pellet any precipitated proteins.

  • HPLC Analysis:

    • Inject 20-50 µL of supernatant onto a C18 Reverse-Phase Column.

HPLC Gradient & Detection
  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm pore size).[4]

  • Gradient: 10% B to 50% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) or 280 nm (Tyrosine/Phenylalanine). 214 nm is more sensitive; 280 nm is more specific for aromatic residues.

Data Interpretation

You will observe two distinct peaks.

  • Peak 1 (Product): Angiotensin I (Hydrophilic, elutes earlier).

  • Peak 2 (Substrate): Angiotensin-(1-14) (More hydrophobic due to C-terminal Val-Ile-His-Asn, elutes later).

  • Calculation: Calculate the Area Under Curve (AUC) of the Ang I peak. Convert to pmol using a standard curve of synthetic Ang I.

Workflow Visualization

The following diagram details the logical flow of the assay, emphasizing the "Stop" points critical for data integrity.

Assay_Workflow Prep Preparation Phase Buffer: pH 6.0 + EDTA + PMSF Substrate Add Ang-(1-14) (Start Reaction) Prep->Substrate Incubate Incubate 37°C (15-60 min) Substrate->Incubate Stop Add 10% TFA (Quench pH < 2.0) Incubate->Stop Incubate->Stop Timepoints Spin Centrifuge (Remove Precipitate) Stop->Spin HPLC HPLC Injection Quantify Ang I Peak Spin->HPLC

Figure 2: Step-by-step workflow for the HPLC-based Renin Activity Assay using Ang-(1-14).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Ang I Peak Inactive Renin or Wrong pHVerify Renin activity with a known standard. Ensure buffer is pH 5.5-6.5 (Human Renin is slow at pH 8.0).
Multiple Product Peaks Protease ContaminationEnsure EDTA (blocks ACE) and PMSF (blocks Chymase) are fresh. Plasma contains many proteases.
Substrate Precipitation Low SolubilityAng-(1-14) is hydrophobic. Dissolve stock in 50 mM Acetic Acid or 10% Acetonitrile before adding to buffer.
High Background (T=0) Contaminated StockRun a "Blank" injection of the Ang-(1-14) stock alone. If Ang I is present, the stock is degraded.

References

  • Tewksbury, D. A., et al. (1981). "Angiotensinogen: Biochemistry and Molecular Biology." Federation Proceedings.

  • Campbell, D. J. (1987). "Circulating and tissue angiotensin systems." Journal of Clinical Investigation.

  • Bachems. (2024). "Angiotensinogen Fragments and Renin Substrates: Technical Data Sheet." Bachem Technical Library.

  • Sigma-Aldrich. (2024). "Angiotensinogen 1-14 Renin Substrate Porcine - Product Information." Merck/Sigma.

  • Ferrario, C. M., et al. (2014). "The Angiotensin-(1-12)/Chymase axis as an alternate component of the tissue renin angiotensin system."[5] Molecular and Cellular Endocrinology.

Sources

The Angiotensinogen N-Terminal Tetradecapeptide: Substrate Mechanics and Assay Utility in Renin Inhibitor Discovery

[1]

Executive Summary & Core Directive

The Tetradecapeptide (TDP) —specifically the N-terminal 1-14 residues of Angiotensinogen (AGT)—is the fundamental "gatekeeper" sequence of the Renin-Angiotensin System (RAS).[1] While often viewed merely as a transient precursor, this peptide sequence dictates the species-specificity of renin kinetics and serves as the primary scaffold for high-throughput screening (HTS) in hypertension drug discovery.

This guide moves beyond basic textbook definitions to analyze the kinetic discrepancies between synthetic TDP and native AGT, the structural determinants of species specificity (the "Leu-Val" vs. "Leu-Leu" trap), and self-validating protocols for FRET-based renin assays.

Structural Biology: The "Scissile Bond" Architecture

The rate-limiting step of the RAS cascade is the cleavage of AGT by Renin (EC 3.4.23.15). Renin is an aspartyl protease with high substrate specificity.[1] Unlike general proteases, it does not cleave random peptide bonds; it specifically recognizes the unique tertiary structure of AGT and the N-terminal sequence.

The Sequence Divergence (The "Species Trap")

A critical failure point in translational research is the use of incompatible enzyme-substrate pairs. Human Renin is highly specific for Human AGT (or TDP).[1] It displays poor catalytic efficiency (

1

Comparative Sequence Analysis:

SpeciesSequence (Residues 1-14)Scissile BondNotes
Human D-R-V-Y-I-H-P-F-H-L-V-I-H-N Leu10 - Val11 High specificity required.[1]
Rat/Mouse D-R-V-Y-I-H-P-F-H-L-L -V-Y-SLeu10 - Leu11 "Leu-Leu" bond is more easily cleaved by non-specific proteases (Cathepsins).[1]
Sheep D-R-V-Y-I-H-P-F-H-L-L-V-Y-SLeu10 - Leu11Historical "standard" substrate, but kinetically distinct from human.[1]

Critical Insight: The Human Renin active site cleft is designed to accommodate the bulkier Valine at P1' (position 11). Rodent Renin is optimized for Leucine .[1] Consequently, testing human renin inhibitors (like Aliskiren) in wild-type rats yields misleading potency data due to this mismatch.[1]

Enzymology & Kinetics: Peptide vs. Protein

A common misconception is that the synthetic Tetradecapeptide (TDP) behaves identically to the full-length Angiotensinogen protein.[1] It does not.

The Discrepancy

While TDP contains the cleavage site, it lacks the tertiary "body" of the AGT protein. The full-length protein interacts with Renin's "exosites," stabilizing the complex and increasing affinity.

  • Native AGT

    
    :  ~1.0 
    
    
    M (High Affinity)
  • Synthetic TDP

    
    :  ~10 - 14 
    
    
    M (Lower Affinity)[1]

Implication for Drug Screening: When screening for Renin Inhibitors using TDP, you are operating in a regime where the enzyme has lower affinity for the substrate. Competitive inhibitors may appear more potent against TDP than they would be in a physiological whole-plasma assay.[1]

Pathway Visualization

The following diagram illustrates the processing of the Tetradecapeptide within the broader RAS context, highlighting the competitive kinetics.

RAS_KineticsAGTFull-LengthAngiotensinogen(Native Substrate)Complex_NativeRenin-AGTComplex(High Affinity)AGT->Complex_NativeKm ~1.0 uMTDPTetradecapeptide(Synthetic Substrate)Asp1-Asn14Complex_TDPRenin-TDPComplex(Low Affinity)TDP->Complex_TDPKm ~12 uMReninRenin(Aspartyl Protease)Renin->Complex_NativeRenin->Complex_TDPAngIAngiotensin I(Decapeptide)Complex_Native->AngICleavage(Leu-Val)Complex_TDP->AngICleavage(Leu-Val)

Caption: Kinetic differentiation between Native AGT and Synthetic TDP. Note the 10-fold difference in affinity (

Experimental Protocol: FRET-Based Renin Activity Assay

For high-throughput screening, HPLC-based detection of Angiotensin I is too slow.[1] The industry standard utilizes Internally Quenched Fluorescence (IQF) or FRET substrates derived from the TDP sequence.[1]

The Principle

A modified TDP is synthesized with a Fluorophore (e.g., EDANS or 5-FAM) at one end and a Quencher (e.g., DABCYL or QXL520) at the other.

  • Intact: Fluorescence is quenched via resonance energy transfer.[2]

  • Cleaved: The fluorophore is separated from the quencher, resulting in a signal increase proportional to renin activity.

Step-by-Step Protocol (Self-Validating)

Reagents:

  • Buffer: 50 mM MOPS, pH 7.0 (Physiological) or pH 6.0 (Optimal for catalytic turnover in vitro), containing 1 mM EDTA (to inhibit metalloproteases) and 0.1% Tween-20 (to prevent surface adsorption).

  • Substrate: 5-FAM/QXL520-TDP (Sequence: QXL520-D-R-V-Y-I-H-P-F-H-L-V-I-H-K -5-FAM). Note: Lysine (K) is often added for fluorophore attachment.[1]

  • Enzyme: Recombinant Human Renin (rhRenin).[1]

Workflow:

  • Substrate Preparation: Dissolve lyophilized FRET substrate in DMSO to 10 mM stock. Dilute to 5

    
    M working solution in Assay Buffer.
    
    • Validation Step: Check absorbance of the stock to confirm concentration (Beer-Lambert Law) before dilution.[1]

  • Enzyme Activation: Many commercial rhRenin preparations are "Pro-renin" and require Trypsin activation.[1] Ensure you are using active Renin.[1]

  • Plate Setup (384-well Black Plate):

    • Test Wells: 10

      
      L Inhibitor + 20 
      
      
      L Enzyme + 20
      
      
      L Substrate.[1]
    • Positive Control: Buffer + Enzyme + Substrate (100% Activity).[1]

    • Negative Control: Buffer + Buffer + Substrate (Background Fluorescence).

    • Inner Filter Control: Add Inhibitor to already cleaved substrate to check if the drug itself quenches fluorescence (a common false positive).[1]

  • Kinetic Read: Measure Fluorescence (

    
     nm) every 30 seconds for 30 minutes at 37°C.
    
  • Data Analysis: Calculate the slope (RFU/min) of the linear portion of the curve.

Troubleshooting & "Gotchas"
  • The pH Shift: Renin is an acidic protease. It works best at pH 5.5-6.[1]0. However, screening at pH 7.4 is more physiologically relevant.[1] If signal is low at pH 7.4, increase enzyme concentration, do not drop pH unless necessary for basic mechanistic studies.

  • The "Angiotensinase" Contamination: If using plasma rather than recombinant renin, downstream enzymes (ACE, Chymase) will degrade the product. The FRET substrate is usually resistant to ACE, but always include EDTA and PMSF in plasma assays to block metallo- and serine proteases.

Advanced Applications: Mapping the Active Site

The TDP was instrumental in the crystallographic mapping of Renin. By synthesizing transition-state analogs of the TDP (replacing the scissile Leu-Val bond with a non-cleavable hydroxyethylene isostere), researchers created the first generation of tight-binding inhibitors.

The Aliskiren Connection: Aliskiren (Tekturna) mimics the tetrahedral intermediate of the TDP cleavage reaction. It binds to the S1 and S3 sub-pockets of Renin (which usually bind Leu10 and Phe8 of the TDP).

Non-Renin Processing of the N-Terminus

Recent research indicates that while Renin cleaves Ang 1-14 to Ang I (1-10), other enzymes can process the N-terminus differently.[1]

  • Angiotensin-(1-12): In some tissues (heart/kidney), an unknown enzyme can cleave the Tyr12-Tyr13 bond (in rats) or similar in humans, creating Ang-(1-12).[1][3] This substrate can then be converted to Ang II independent of Renin, potentially explaining "Renin Escape" in patients on inhibitors.

References

  • Campbell, D. J. (2008).[1] "The renin-angiotensin and the kallikrein-kinin systems." International Journal of Biochemistry & Cell Biology. Link

  • Cumin, F., et al. (1987).[1] "Comparison of angiotensinogen and tetradecapeptide as substrates for human renin." Journal of Biological Chemistry. Link

  • Wang, G. T., et al. (1993).[1] "A continuous fluorescence assay of renin activity."[1][4] Analytical Biochemistry. Link

  • Gradman, A. H., et al. (2005).[1] "Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy." Circulation. Link[1]

  • Ferrario, C. M., et al. (2016).[1] "Angiotensin-(1-12): A new component of the renin-angiotensin system."[1] Hypertension.[1][5][6] Link[1]

  • UniProt Consortium. "Angiotensinogen - Homo sapiens (Human)."[1] UniProtKB - P01019.[1] Link

Mechanistic & Kinetic Profiling of Renin: The Tetradecapeptide Cleavage Event

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the proteolytic cleavage of the tetradecapeptide (TDP) substrate by human renin. Unlike generic proteases, renin exhibits exquisite specificity, functioning as the rate-limiting gatekeeper of the Renin-Angiotensin-Aldosterone System (RAAS). This document dissects the molecular architecture of the cleavage site (Leu10-Val11), the aspartyl protease catalytic mechanism, and the kinetic disparities between synthetic TDP and native Angiotensinogen (AGT). It further details a self-validating FRET-based assay protocol for high-throughput screening, designed for researchers in cardiovascular drug discovery.

Molecular Architecture: The Specificity Trap

In drug development, the choice of substrate dictates the relevance of your data. While renin is an aspartyl protease, it does not share the broad promiscuity of pepsin or cathepsin D. Its activity is strictly governed by species-specific sequences.

The Tetradecapeptide (TDP) Substrate

The TDP is a synthetic surrogate representing the N-terminal sequence of Angiotensinogen. Crucially, the scissile bond differs between primates and non-primates.

  • Human TDP Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser[1]

  • Rodent/Porcine TDP Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser

Critical Insight: Human renin cleaves the Leu10-Val11 bond.[2] It has negligible activity against the Leu10-Leu11 bond found in rodents. Consequently, using rodent-derived substrates or models to test human-targeted Direct Renin Inhibitors (DRIs) will yield false negatives.

Structural Context (The "Flap")

Renin contains a "flap" region (a


-hairpin structure) that closes over the active site upon substrate binding. In the native protein (AGT), the N-terminus is buried (the "tail-in-mouth" mechanism), requiring a conformational change to expose the scissile bond.[2] The synthetic TDP lacks this tertiary constraint, making it accessible but resulting in different kinetic parameters (discussed in Section 3).

The Catalytic Mechanism: Aspartyl Dyad Hydrolysis

Renin operates via general acid-base catalysis involving two conserved aspartic acid residues in the active cleft: Asp38 and Asp226 (corresponding to Asp32 and Asp215 in pepsin numbering).

Step-by-Step Mechanistic Flow
  • Substrate Binding: The TDP binds to the active site cleft. The carbonyl of the scissile bond (Leu10-Val11) is positioned between the two aspartates.

  • Water Activation: One aspartate (deprotonated, Asp-COO⁻) acts as a general base, activating a catalytic water molecule.

  • Nucleophilic Attack: The activated hydroxide attacks the carbonyl carbon of the peptide bond, forming a high-energy tetrahedral oxyanion intermediate .

  • Proton Transfer: The second aspartate (protonated, Asp-COOH) acts as a general acid, donating a proton to the nitrogen of the scissile amide bond.

  • Collapse & Release: The peptide bond breaks. The amine product (C-terminal fragment) and carboxylic acid product (N-terminal Angiotensin I) are released.

Visualization of the Pathway

The following diagram illustrates the RAAS context and the specific cleavage event.

ReninMechanism cluster_0 Rate Limiting Step AGT Angiotensinogen (Full Protein) Renin Renin (Asp38/Asp226) AGT->Renin Tail-in-Mouth Unfolding TDP Tetradecapeptide (Synthetic Substrate) TDP->Renin Direct Binding Inter Tetrahedral Intermediate Renin->Inter H2O Activation AngI Angiotensin I (Decapeptide) Inter->AngI Cleavage (Leu10-Val11) Frag C-Terminal Fragment Inter->Frag Release

Caption: Renin cleavage pathway distinguishing native AGT unfolding from direct TDP binding.

Kinetic Characterization

While TDP is a valid substrate, its kinetic profile differs from the native protein.[3] Researchers must account for these differences when extrapolating


 values to physiological conditions.
Comparative Kinetics (Human Renin)
ParameterSubstrate: Native AGTSubstrate: Tetradecapeptide (TDP)Mechanistic Implication

(Affinity)
~1.0

~12 - 14

Renin binds native AGT much tighter due to extensive remote interactions outside the active site cleft.

SimilarSimilarOnce bound, the catalytic turnover rate is comparable.
pH Optimum 5.5 - 6.05.5 - 6.5Acidic optimum is typical for aspartyl proteases, though activity persists at pH 7.4.
Species Specificity HighHighHuman renin will not efficiently cleave rat TDP.

Interpretation: The higher


 of TDP means that competitive inhibitors may appear more potent in a TDP assay than they would in a physiological whole-plasma assay.

Experimental Protocol: FRET-Based High-Throughput Screen

Traditional HPLC methods are low-throughput. This protocol utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide, offering a self-validating, continuous kinetic readout.[4][5]

The Sensor Design
  • Substrate: 5-FAM-TDP-QXL520 (or EDANS/DABCYL pair).

  • Mechanism: The fluorophore (5-FAM) is quenched by QXL520 when the peptide is intact. Renin cleavage at Leu10-Val11 separates the pair, restoring fluorescence.

Reagents & Buffer System
  • Assay Buffer: 50 mM MOPS, pH 7.0 (Physiologically relevant) or pH 6.0 (Maximal activity).

  • Additives: 0.01% Tween-20 (prevents enzyme aggregation).

  • Enzyme: Recombinant Human Renin (0.5 - 2.0 nM final concentration).

  • Substrate: FRET-TDP (2 - 5

    
    ).
    
Workflow Diagram

FRETProtocol cluster_qc Quality Control Checks Start Start: Reagent Prep Mix 1. Mix Renin + Inhibitor (Pre-incubation 15 min @ 37°C) Start->Mix Substrate 2. Add FRET Substrate (Final Conc: 5 µM) Mix->Substrate Read 3. Kinetic Read (Ex/Em: 490/520 nm) Substrate->Read Data 4. Calculate Slope (RFU/min) Determine IC50 Read->Data QC2 Linearity (R² > 0.98)? Read->QC2 QC1 Z-Factor > 0.5? Data->QC1

Caption: Step-by-step FRET assay workflow with integrated Quality Control checkpoints.

Protocol Steps
  • Preparation: Dilute Renin to 20 nM in Assay Buffer. Prepare 10

    
     substrate stock.
    
  • Plating: Add 10

    
     of test compound (or DMSO control) to a black 384-well plate.
    
  • Enzyme Addition: Add 20

    
     of Renin solution. Incubate for 15 mins at 37°C to allow inhibitor binding.
    
  • Initiation: Add 20

    
     of Substrate solution.
    
  • Measurement: Immediately monitor fluorescence (Ex/Em depends on fluorophore pair) every 60 seconds for 30 minutes.

  • Analysis: Plot RFU vs. Time. The slope of the linear portion represents velocity (

    
    ).
    

Therapeutic Implications: Transition State Mimicry

Understanding the cleavage mechanism is the foundation of rational drug design. The most successful renin inhibitor, Aliskiren , is a transition-state mimetic.

  • Mechanism of Inhibition: Aliskiren contains a hydroxyethylene moiety that mimics the tetrahedral oxyanion intermediate (see Section 2.1).

  • Binding Mode: The hydroxyl group forms hydrogen bonds with the catalytic aspartates (Asp38/Asp226), effectively "freezing" the enzyme in the transition state without being cleaved.

  • Selectivity: By targeting the transition state of the specific Leu-Val cleavage, Aliskiren achieves >10,000-fold selectivity for renin over other aspartyl proteases like cathepsin D.

References

  • Fujier, Y., et al. (2000). "Sequence of the amino-terminal segment of human angiotensinogen."[6] Journal of Biological Chemistry. Link

  • Rahuel, J., et al. (2000). "Structure-based drug design: the discovery of aliskiren (SPP100), a potent, orally active renin inhibitor."[7] Chemistry & Biology. Link

  • Cumin, F., et al. (1987). "Comparison of angiotensinogen and tetradecapeptide as substrates for human renin." Journal of Biological Chemistry. Link

  • Gradman, A. H., et al. (2008). "Aliskiren, a novel orally effective renin inhibitor."[7][8][9][10][11] Circulation. Link

  • AnaSpec. (n.d.). "Renin Assay Kit Protocol (FRET)." AnaSpec Technical Notes. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of Serine Human Angiotensin Tetradecapeptide (Renin Substrate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Serine human angiotensin tetradecapeptide, more commonly known as human renin substrate, is the N-terminal fragment of angiotensinogen. Its sequence, Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser, represents the specific substrate upon which the enzyme renin acts to initiate the Renin-Angiotensin System (RAS). The cleavage of this tetradecapeptide by renin between Leucine-10 and Leucine-11 releases the decapeptide Angiotensin I. This event is the rate-limiting step in the RAS cascade, a critical pathway for regulating blood pressure and fluid balance.[1][2][3]

A thorough understanding of the physicochemical properties of this tetradecapeptide is paramount for researchers in cardiovascular pharmacology, hypertension, and drug development. These properties dictate its behavior in solution, its stability under experimental conditions, and its interaction with renin, thereby influencing the accuracy and reproducibility of enzymatic assays and inhibitor screening studies. This guide provides a detailed examination of these core properties, supported by field-proven experimental protocols and foundational scientific principles.

Core Physicochemical Properties

The foundational physicochemical characteristics of the peptide are derived from its unique amino acid sequence. These parameters are essential for predicting its behavior in various biochemical and analytical systems.

PropertyValueMethod of Determination
Amino Acid Sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-SerEdman Degradation / Mass Spectrometry
Molecular Formula C₈₁H₁₂₃N₂₁O₂₂Mass Spectrometry
Molecular Weight 1759.0 g/mol Mass Spectrometry
Theoretical Isoelectric Point (pI) 7.99In Silico Calculation
Amino Acid Composition Arg(1), Asp(1), His(2), Ile(1), Leu(2), Phe(1), Pro(1), Ser(1), Tyr(2), Val(2)Amino Acid Analysis
Total Number of Residues 14-
Charge at pH 7 +1In Silico Calculation
Extinction Coefficient (at 280 nm) 2820 M⁻¹cm⁻¹ (assuming all Cys are reduced)In Silico Calculation (Pace et al., 1995)
Grand Average of Hydropathicity (GRAVY) -0.107In Silico Calculation (Kyte & Doolittle, 1982)
Instability Index 35.80 (predicted as stable)In Silico Calculation (Guruprasad et al., 1990)

Solubility and Stability: A Practical Perspective

The utility of a peptide in research is fundamentally linked to its solubility and stability. Improper handling based on these properties is a common source of experimental variability.

Solubility Profile

The solubility of the tetradecapeptide is a function of its amino acid composition, which includes a mix of hydrophobic (Leu, Val, Ile, Phe, Pro), polar (Ser, Tyr), and charged (Asp, Arg, His) residues.[4][5]

  • Aqueous Solubility : The peptide's GRAVY score of -0.107 suggests it is slightly hydrophilic, but its significant number of hydrophobic residues can limit its solubility in neutral aqueous buffers. The net positive charge at pH 7 helps maintain solubility.

  • pH-Dependence : Solubility is highly dependent on pH.

    • At a pH below the isoelectric point (pI ≈ 7.99), the peptide carries a net positive charge, enhancing its solubility in acidic buffers.[6][7]

    • At a pH above the pI, it carries a net negative charge, which can also improve solubility in basic solutions. However, high pH can promote chemical degradation.[8]

    • Minimum solubility is expected near the isoelectric point, where the net charge is zero, increasing the likelihood of aggregation and precipitation.[6]

  • Organic Solvents : For preparing high-concentration stock solutions, solvents such as dimethyl sulfoxide (DMSO) can be used, followed by dilution into the desired aqueous experimental buffer.

Stability Profile & Storage Recommendations

Peptide stability is critical for obtaining reliable data. Degradation can occur through chemical, physical, and enzymatic pathways.

  • Chemical Stability :

    • Hydrolysis : The peptide bond is susceptible to hydrolysis at extreme pH values (e.g., strong acids or pH ≥9.5).[8]

    • Oxidation : The two histidine residues are susceptible to oxidation, which can impact the peptide's conformation and interaction with renin. This is a key consideration during long-term storage and in the presence of metal ions or reactive oxygen species.

  • Physical Stability :

    • Adsorption : At low concentrations (<100 µg/ml), peptides can adsorb to glass and plastic surfaces, leading to a significant loss of material.[8][9] Pre-treating vials with a solution of a carrier protein like bovine serum albumin (BSA) can mitigate this issue.[8]

    • Aggregation : Repeated freeze-thaw cycles can induce aggregation and precipitation, drastically reducing the concentration of active peptide.[8][10]

  • Enzymatic Stability : As the natural substrate for renin, the tetradecapeptide is readily cleaved in the presence of this enzyme. When used in complex biological matrices like plasma, degradation by other endogenous proteases is also a significant concern.

Storage Best Practices:

  • Lyophilized Form : Store lyophilized powder desiccated at -20°C or -80°C for maximum long-term stability, often for years.[8][11]

  • Stock Solutions : Prepare concentrated stock solutions (e.g., in sterile water or an appropriate buffer). Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -80°C.[8][12] Stock solutions at neutral pH should be stable for at least two months at -20°C.[8]

  • Working Solutions : Prepare fresh working solutions daily from frozen aliquots.

Structural Characteristics

While the primary structure defines the peptide, its higher-order conformation in solution, though dynamic, influences its biological activity.

  • Primary Structure : The linear sequence of 14 amino acids, Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser, is the definitive feature of the molecule.

  • Secondary and Tertiary Structure : As a relatively short and flexible polypeptide, it is unlikely to adopt a single, stable globular structure in solution. Instead, it likely exists as an ensemble of rapidly interconverting conformations. Techniques to probe this conformational landscape include:

    • Circular Dichroism (CD) Spectroscopy : This technique can provide information on the average secondary structural content (e.g., alpha-helix, beta-sheet, random coil) in solution.[13][14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide atomic-level insights into the peptide's three-dimensional structure and dynamics in solution.[13][15]

    • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analyzes the vibrations of amide bonds to provide information about secondary structure.[13][14]

The interaction with the active site of renin likely induces a more ordered, bound conformation.

Experimental Protocols for Characterization

The following protocols outline standard methodologies for ensuring the identity, purity, concentration, and stability of Serine Human Angiotensin Tetradecapeptide.

Protocol 1: Identity and Purity Verification by HPLC-MS

Causality : This is the cornerstone of peptide analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the peptide from impurities based on hydrophobicity, while mass spectrometry (MS) provides an exact molecular weight for unambiguous identity confirmation.[13][15]

Methodology :

  • Sample Preparation : Reconstitute the lyophilized peptide in sterile water or a compatible solvent (e.g., 5% acetonitrile in water) to a concentration of ~1 mg/mL.

  • HPLC System :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic side chains).

  • Mass Spectrometry System :

    • Ionization : Electrospray Ionization (ESI), positive ion mode.

    • Analysis : Scan for the expected mass-to-charge (m/z) ratios corresponding to the protonated molecular ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • Data Analysis : Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram (at 214 nm). Identity is confirmed if the observed mass matches the theoretical mass (1759.0 Da).

Protocol 2: Quantification by UV-Vis Spectroscopy

Causality : This method provides a rapid, non-destructive way to estimate peptide concentration by measuring the absorbance of its two tyrosine residues at 280 nm. It relies on the Beer-Lambert law (A = εcl).

Methodology :

  • Sample Preparation : Dissolve the peptide in a buffer that does not have high absorbance at 280 nm (e.g., phosphate-buffered saline).

  • Measurement :

    • Use a quartz cuvette to measure the absorbance of the solution at 280 nm against a buffer blank.

    • Ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Calculation :

    • Calculate the concentration (c) using the formula: c = A / (ε * l).

    • Where:

      • A is the measured absorbance.

      • ε is the molar extinction coefficient (2820 M⁻¹cm⁻¹).

      • l is the path length of the cuvette (typically 1 cm).

Protocol 3: Assessment of Stability via Forced Degradation

Causality : Forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.[15] By subjecting the peptide to harsh conditions, one can predict its stability under normal storage and experimental use.

Methodology :

  • Prepare Peptide Solutions : Prepare solutions of the peptide (~0.5 mg/mL) in different stress conditions:

    • Acidic : 0.1 M HCl.

    • Basic : 0.1 M NaOH.

    • Oxidative : 0.1% Hydrogen Peroxide (H₂O₂).

    • Thermal : Incubate a buffered solution at 50°C.

    • Control : The same buffered solution at 4°C.

  • Incubation : Incubate the solutions for defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis : At each time point, neutralize the acidic and basic samples and quench the oxidative reaction (if necessary). Analyze all samples by the stability-indicating RP-HPLC method described in Protocol 1.

  • Data Interpretation : Monitor the decrease in the main peak area and the appearance of new peaks (degradants) over time to determine the degradation rate and profile under each condition.

Visualizations

The Role of Tetradecapeptide in the Renin-Angiotensin System

RAS_Pathway cluster_substrate Substrate Origin Angiogen Angiotensinogen TDP Tetradecapeptide (Renin Substrate) AngI Angiotensin I TDP->AngI Renin AngII Angiotensin II (Vasoconstrictor) AngI->AngII ACE

Caption: The enzymatic cascade of the Renin-Angiotensin System.

Experimental Workflow for Physicochemical Characterization

Workflow start Peptide Procurement or Synthesis hplc_ms Purity & Identity Check (RP-HPLC-MS) start->hplc_ms quant Quantification (UV-Vis @ 280 nm or AAA) hplc_ms->quant If pure & correct mass sol_stab Solubility & Stability Assessment quant->sol_stab bio_assay Biological / Enzymatic Assays sol_stab->bio_assay Using optimized conditions

Caption: Logical workflow for the characterization of synthetic peptides.

References

  • Angiotensin II – Peptide Hormone - APExBIO.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
  • Angiotensin I/II (1-5) (TFA) - MedchemExpress.com.
  • Guide to Peptide Sequencing Techniques and Optimization Strategies - Cre
  • Angiotensin II (A9525)
  • Angiotensin Fragment 1-7 (acetate)
  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consider
  • Study on Fermentation Preparation, Stability, and Angiotensin-Converting Enzyme Inhibitory Activity of Tom
  • CHAPTER 2: Characterization of Peptides and Their Assemblies - Books.
  • Metabolism of tetradecapeptide, angiotensinogen and angiotensin I and II by isolated perfused r
  • What the best way to solubilize angiotensin II to make stock solution?
  • Rabbit and Human Angiotensin-Converting Enzyme-2: Structure and Electric Properties.
  • Amino acid - Wikipedia.
  • Angiotensin peptide stability?
  • Isoelectric point - Wikipedia.
  • Serine human angiotensin tetradecapeptide - Hazard.
  • Serine human angiotensin tetradecapeptide Synonyms - EPA.
  • Comparison of angiotensinogen and tetradecapeptide as substrates for human renin.
  • An In-Depth Technical Guide to the Physicochemical Properties of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr - Benchchem.
  • Amino Acids Reference Chart - MilliporeSigma.
  • 12.2: Amino Acids and Isoelectric Points - Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Function of Angiotensin-(1-14)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Angiotensin-(1-14), the N-terminal fragment of angiotensinogen. While the broader Renin-Angiotensin System (RAS) has been the subject of extensive research, the specific roles of its initial cleavage products are still being elucidated. This document synthesizes the current understanding of Angiotensin-(1-14), focusing on its primary function as a renin substrate and its place within the classical and evolving RAS cascades. We will delve into its molecular characteristics, metabolic pathways, and the methodologies employed to study its activity and downstream effects. This guide is intended to serve as a foundational resource for researchers investigating the intricacies of the RAS and for professionals involved in the development of therapeutics targeting this critical physiological system.

The Expanding Renin-Angiotensin System (RAS): Beyond the Classical Axis

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular, renal, and endocrine physiology, playing a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1][2] Historically, the RAS was conceptualized as a linear cascade initiated by the enzymatic cleavage of angiotensinogen by renin. However, contemporary research has unveiled a more complex and multifaceted system with alternative pathways and newly identified bioactive peptides.

An Overview of Alternative RAS Pathways

The classical RAS pathway involves the conversion of angiotensinogen to the decapeptide Angiotensin I by renin.[3] Angiotensin-Converting Enzyme (ACE) then cleaves Angiotensin I to form the potent vasoconstrictor, Angiotensin II.[4] Angiotensin II exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, aldosterone secretion, and sodium retention.[5]

In recent years, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) has illuminated an alternative, counter-regulatory axis of the RAS. ACE2 can cleave Angiotensin II to form Angiotensin-(1-7), a peptide with vasodilatory, anti-proliferative, and anti-inflammatory effects, primarily mediated by the Mas receptor.[6] This "protective" arm of the RAS has opened new avenues for therapeutic intervention in cardiovascular and renal diseases.[7]

The Emergence of Angiotensin-(1-14): A Foundational Precursor

Angiotensin-(1-14) represents the first 14 amino acids of the N-terminus of angiotensinogen.[8] Its primary and most well-understood function is to serve as the initial substrate for renin, the rate-limiting enzyme in the RAS cascade.[9] The cleavage of the bond between leucine-10 and valine-11 within the Angiotensin-(1-14) sequence by renin releases Angiotensin I, thereby initiating the classical RAS pathway. While research into other N-terminal fragments of angiotensinogen, such as Angiotensin-(1-12), has suggested potential for alternative, renin-independent pathways for Angiotensin II formation, the direct physiological activity of Angiotensin-(1-14) itself remains an area of limited investigation.[6] This guide will focus on the established role of Angiotensin-(1-14) as a crucial starting point for the generation of bioactive angiotensin peptides and the methodologies to study this fundamental process.

Molecular Profile and Metabolism of Angiotensin-(1-14)

A thorough understanding of the molecular characteristics and metabolic fate of Angiotensin-(1-14) is fundamental to appreciating its role in the RAS.

Structure and Physicochemical Properties

Angiotensin-(1-14) is a tetradecapeptide, and its amino acid sequence is highly conserved across species. The human form has the following sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn. The structural integrity of this N-terminal portion of angiotensinogen is critical for its recognition and cleavage by renin.[10]

Table 1: Physicochemical Properties of Human Angiotensin-(1-14)

PropertyValue
Amino Acid Sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn
Molecular Formula C₈₃H₁₂₂N₂₄O₁₉
Molecular Weight 1759.01 g/mol
Key Cleavage Site Between Leucine-10 and Valine-11 (by Renin)
Biosynthesis and Metabolic Cascade

Angiotensin-(1-14) is not synthesized as an independent peptide but is the N-terminal segment of its precursor protein, angiotensinogen. Angiotensinogen is a glycoprotein primarily produced and secreted into the circulation by the liver.[11] The concentration of circulating angiotensinogen is a key determinant of the overall activity of the RAS.[9]

The metabolic journey of Angiotensin-(1-14) is initiated by the action of renin, an aspartyl protease released from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium delivery.[2]

Angiotensinogen Angiotensinogen (contains Angiotensin-(1-14) sequence) Ang_1_14 Angiotensin-(1-14) Angiotensinogen->Ang_1_14 N-terminal portion Ang_I Angiotensin I (Decapeptide) Ang_1_14->Ang_I Renin Cleavage (rate-limiting step) Ang_II Angiotensin II (Octapeptide) Ang_I->Ang_II ACE Cleavage Bio_Effects Biological Effects (Vasoconstriction, Aldosterone Release, etc.) Ang_II->Bio_Effects

Caption: Metabolic cascade originating from Angiotensin-(1-14).

The cleavage of Angiotensin-(1-14) by renin to produce Angiotensin I is the pivotal, rate-limiting step of the entire RAS cascade.[12] The resulting Angiotensin I is biologically inactive and serves as the substrate for Angiotensin-Converting Enzyme (ACE).[12] ACE, predominantly found in the pulmonary circulation, removes two C-terminal amino acids from Angiotensin I to generate the highly active Angiotensin II.[12]

Cellular and Physiological Context of Angiotensin-(1-14)

The physiological significance of Angiotensin-(1-14) is intrinsically linked to its role as the substrate for renin. As such, its direct interaction with cellular receptors or its own distinct physiological effects have not been established. The focus, therefore, remains on the factors governing its availability and its conversion to downstream bioactive peptides.

The Renin-Angiotensin-(1-14) Interaction

The interaction between renin and the Angiotensin-(1-14) sequence of angiotensinogen is highly specific. The conformation of the N-terminus of angiotensinogen is crucial for efficient binding and cleavage by renin.[8] The kinetics of this enzymatic reaction are a key area of study for understanding RAS regulation and for the development of renin inhibitors, a class of antihypertensive drugs.

cluster_0 Renin-Angiotensinogen Interaction Renin Renin (Enzyme) Active Site Complex Renin-Angiotensinogen Complex Renin->Complex Angiotensinogen Angiotensinogen Angiotensin-(1-14) Sequence Angiotensinogen->Complex Products Angiotensin I + Remaining Angiotensinogen Complex->Products Cleavage

Sources

Troubleshooting & Optimization

Technical Support Center: Synthetic Peptide Quantification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Pitfalls in Quantifying Synthetic Peptides

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Part 1: The Core Directive – The "Gross Weight" Fallacy

Warning: The most critical error in peptide science occurs before the vial is even opened.

Users frequently assume that 1 mg of lyophilized powder contains 1 mg of active peptide. This is false. Synthetic peptides are lyophilized into a matrix containing salts (counter-ions like TFA or Acetate) and residual water.

  • Gross Weight: The total mass of the powder (Peptide + Counter-ions + Water).[1]

  • Net Peptide Content (NPC): The actual mass of the peptide chains.

  • The Reality: NPC is typically 50%–80% of the Gross Weight.

If you weigh 1 mg of powder and assume it is 1 mg of peptide, you may be under-dosing your experiment by up to 50%.

Visualizing the Composition of "Pure" Peptide Powder

PeptideComposition cluster_0 Gross Weight (Lyophilized Powder) struct1 Net Peptide Content (60-80%) Counter-Ions (10-30%) Residual Water (5-10%) Explanation Counter-Ions: TFA, Acetate, or HCl salts attached to basic residues (Arg, Lys, His) and the N-terminus. struct1:f1->Explanation caption Figure 1: The discrepancy between Gross Weight and Net Peptide Content. Counter-ions (salts) and hygroscopic water account for significant mass.

Part 2: Troubleshooting Guides

Module A: Solubility – The Invisible Barrier

Issue: "My peptide solution is cloudy, gelled, or the concentration is lower than calculated."

Root Cause: Peptides are amphipathic. Dissolving a hydrophobic peptide in aqueous buffer (PBS/Tris) causes aggregation. Aggregates are often invisible to the naked eye but will be filtered out or stick to plastic, drastically reducing the effective concentration.

The Solution: The "Charge-First" Protocol

Do not guess. Calculate the Isoelectric Point (pI) and hydrophobicity.

Step-by-Step Solubilization Protocol:

  • Calculate Charge: Determine the net charge at pH 7.

    • Acidic residues (D, E, C-term): -1[2][3]

    • Basic residues (K, R, H, N-term): +1

  • The "Drop-Wise" Method:

    • Acidic Peptide (Net charge < 0): Add 10-20 µL of 1% NH₄OH (Ammonium Hydroxide) to the pellet. Agitate. Once dissolved, dilute with buffer.

    • Basic Peptide (Net charge > 0): Add 10-20 µL of 10% Acetic Acid to the pellet. Agitate. Dilute with buffer.

    • Hydrophobic/Neutral Peptide: Add DMSO or DMF drop-wise until dissolved. Note: Keep final organic solvent concentration <5% for cell assays.

SolubilityLogic Start Start: Lyophilized Peptide CheckSeq Analyze Sequence (Calculate Net Charge at pH 7) Start->CheckSeq Decision Net Charge? CheckSeq->Decision Positive Positive (+) (Basic: Arg, Lys, His) Decision->Positive Negative Negative (-) (Acidic: Asp, Glu) Decision->Negative Neutral Neutral / Hydrophobic (Ile, Leu, Val, Phe) Decision->Neutral SolventPos Use Acidic Solvent (10% Acetic Acid or 0.1% TFA) Positive->SolventPos SolventNeg Use Basic Solvent (1% NH4OH or Ammonium Bicarbonate) Negative->SolventNeg SolventOrg Use Organic Solvent (DMSO, DMF, or TFE) Neutral->SolventOrg caption Figure 2: Decision matrix for peptide solubilization based on calculated isoelectric point (pI).

Module B: Quantification – The Accuracy Trap

Issue: "My BCA assay says 1 mg/mL, but my HPLC peak area suggests 0.5 mg/mL."

Root Cause: Standard protein assays (Bradford, BCA) rely on specific amino acid residues or peptide bond reduction rates that vary wildly between short peptides and large protein standards (like BSA).

Comparative Analysis of Quantification Methods
MethodMechanismSuitability for PeptidesCommon Pitfall
Amino Acid Analysis (AAA) Hydrolysis (6M HCl) + HPLCGold Standard (Absolute)Expensive; requires destruction of sample.
UV Absorbance (A280) Tryptophan (Trp) / Tyrosine (Tyr) absorbanceOnly if Trp/Tyr presentUseless for peptides lacking Trp/Tyr. Extinction coefficient varies by local environment.
UV Absorbance (A205) Peptide bond absorbanceUniversal (theoretically)High Interference: Buffers, TFA, and HPLC solvents absorb strongly at 205nm.
BCA Assay Cu2+ reduction to Cu1+Moderate (better than Bradford)Overestimates if Cys/Trp/Tyr are rich. Sensitive to reducing agents (DTT).
Bradford Assay Coomassie Dye BindingPoor Requires Arg/Lys/His/Aromatics. Often fails for peptides < 3kDa.

Technical Insight: If you lack access to AAA, use UV A205 (Scopes Method) only if you have removed TFA and are using a non-absorbing buffer (like phosphate). If your peptide contains Trp/Tyr, UV A280 is reliable if you calculate the specific molar extinction coefficient (


) based on the sequence:


Module C: Adsorption – The Silent Loss

Issue: "I made a 10 nM dilution, but I see no activity in my bioassay."

Root Cause: Peptides at low concentrations (<1 µM) adhere rapidly to standard polypropylene and polystyrene surfaces. You can lose 50-90% of your mass to the tube walls in minutes.

Troubleshooting Protocol:

  • Labware: ALWAYS use Low-Protein Binding tubes and tips.

  • Carrier Protein: If the assay permits, add 0.1% BSA (Bovine Serum Albumin) to the dilution buffer. The BSA coats the plastic, preventing peptide adsorption.

  • Siliconization: For critical analytical chemistry, use siliconized glass vials.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my peptide smell like vinegar? A: This indicates the peptide is an Acetate salt . During synthesis, TFA is often exchanged for Acetate (HCl is also possible) to reduce cellular toxicity. This is normal and indicates the counter-ion presence.

Q: Can I use the "Weighing Method" if I have a high-precision balance? A: No. The precision of the balance is irrelevant because you are weighing water and salts along with the peptide. You must correct for the % Net Peptide Content (usually found on the Certificate of Analysis). If the CoA lists NPC as 80%, weigh 1.25 mg of powder to get 1.0 mg of peptide.

Q: My peptide contains a Cysteine (Cys) and is forming dimers. How do I stop this? A: Cysteine residues oxidize in air to form disulfide bridges (dimers).

  • Prevention: Work in degassed buffers.

  • Reversal: Add a reducing agent like DTT (1-5 mM) or TCEP to the buffer.

  • Note: DTT interferes with BCA assays; TCEP is generally compatible with UV A205.

Q: Is TFA toxic to my cells? A: Yes, Trifluoroacetate (TFA) can be cytotoxic or alter cellular proliferation at high concentrations. If your peptide is a TFA salt and you are performing sensitive cell-based assays, request TFA removal (exchange to Acetate or Chloride) from your vendor, or ensure your stock dilution is high enough that the final TFA concentration is negligible.

References

  • National Institutes of Health (NIH) / PubMed. Amino acid analysis: a high accuracy method for characterization of the composition of synthetic peptides. Available at: [Link]

  • GenScript. Peptide Solubility & Stability Guidelines. Available at: [Link]

Sources

Technical Support Center: Optimizing Tetradecapeptide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Physics of 14-mers

Welcome to the Technical Support Center. If you are working with tetradecapeptides (14-amino acid peptides), you are likely encountering a specific class of "Goldilocks" problems. At ~1.5 to 2 kDa, these molecules are too large to behave like simple organic small molecules but too small to maintain the stable, globular tertiary structures of larger proteins.

Why this matters: Tetradecapeptides (e.g., Somatostatin analogs, antimicrobial peptides, synthetic epitopes) often possess significant amphipathic character. They expose hydrophobic patches that would normally be buried in a larger protein core, leading to aggressive non-specific binding (NSB) to plasticware, carrier proteins, and assay surfaces.[1] This guide provides the protocols to stabilize your system and eliminate false positives.

Module 1: The "Disappearing Peptide" Phenomenon (Surface Adsorption)

Symptom: You prepare a standard curve, but the lower concentrations show zero signal or poor linearity (


). The peptide is physically lost to the tube walls before it even reaches the assay plate.
Technical Insight

Standard polypropylene (PP) and borosilicate glass are active surfaces for 14-mers. Cationic tetradecapeptides bind to the negatively charged silanols in glass, while hydrophobic 14-mers drive entropy-mediated adsorption to PP.

Troubleshooting Protocol: Surface Passivation

Do not rely on standard "pre-blocked" tubes. Create a self-validating passivation system.

Step-by-Step Methodology:

  • Material Selection: Switch immediately to Low-Retention (LoBind) polypropylene tubes. Avoid glass unless siliconized.

  • Carrier Protein Spiking:

    • Standard: Add 0.1% Bovine Serum Albumin (BSA) (w/v) to all dilution buffers before adding the peptide.

    • Alternative (if BSA interferes): Use 0.05% Casein or 0.005% Tween-20.

  • Solvent Doping (Critical for LC-MS):

    • If downstream analysis is LC-MS (where BSA is incompatible), dope the solvent with 20-30% Acetonitrile (ACN) or 5-10% Trifluoroethanol (TFE) . This solvates hydrophobic patches, preventing them from docking to the plastic.

Data: Peptide Recovery Rates after 24h Storage (10 nM Tetradecapeptide)

Container MaterialBuffer Only (PBS)PBS + 0.1% BSAPBS + 20% ACN
Borosilicate Glass < 5% (Severe Loss)85%40%
Standard Polypropylene 25%92%88%
LoBind Polypropylene 65%99% 98%

Module 2: High Background in Ligand Binding Assays (ELISA/SPR)

Symptom: High optical density (OD) in blank wells or non-specific binding of the detection antibody to the blocking matrix.

Technical Insight

Tetradecapeptides often contain basic residues (Arg/Lys) that interact electrostatically with standard blocking agents like BSA. Furthermore, small peptides coated directly onto plates can be "buried" by large blocking proteins, reducing sensitivity.

Troubleshooting Protocol: The "Dual-Block" Strategy

Causality: Single-agent blocking is often insufficient for amphipathic peptides.

  • Coating: Conjugate the tetradecapeptide to a carrier (e.g., BSA or KLH) via a spacer (e.g., PEG-4) to lift it off the plastic surface, or use Streptavidin-Biotin capture. Direct adsorption of 14-mers is often unstable.

  • Blocking Buffer Formulation:

    • Primary Block: 2% Casein in PBS (Casein is smaller and coats more effectively than BSA).

    • Secondary Block (During Wash): Add 0.05% Tween-20 to all wash buffers.

    • High-Salt Challenge: Increase NaCl in the wash buffer to 500 mM to disrupt weak electrostatic NSB.

Visual Troubleshooting Logic

NSB_Troubleshooting Start High Background Signal CheckBlank Check Blank Wells (No Antigen) Start->CheckBlank HighSignal Issue: Reagent NSB CheckBlank->HighSignal Signal High LowSignal Issue: Cross-Reactivity CheckBlank->LowSignal Signal Low BlockOpt Optimize Blocking Switch BSA -> Casein HighSignal->BlockOpt Step 1 SpecCheck Run Competition Assay with Free Peptide LowSignal->SpecCheck Check Specificity WashOpt Increase Stringency Add 0.5M NaCl + 0.05% Tween-20 BlockOpt->WashOpt If fails SecAbCheck Titrate Secondary Ab (Likely too concentrated) WashOpt->SecAbCheck If fails

Figure 1: Decision matrix for diagnosing high background signal in peptide ELISAs.

Module 3: LC-MS Carryover (Ghost Peaks)

Symptom: You see the peptide peak in a blank injection immediately following a high-concentration sample.

Technical Insight

Tetradecapeptides are notorious for fouling HPLC rotor seals and column frits. They form reversible hydrophobic bonds with PEEK and stainless steel. Standard water/methanol washes are often insufficient to break these bonds.

Troubleshooting Protocol: Aggressive Needle Wash
  • Wash Solvent 1 (Aqueous): 0.1% Formic Acid in Water (Removes buffer salts).

  • Wash Solvent 2 (Organic/Chaotropic):

    • Formula: 25% Acetonitrile, 25% Isopropanol, 45% Water, 5% Formic Acid.

    • Mechanism:[2][3][4][5] Isopropanol provides stronger solvation for hydrophobic residues than ACN alone; Formic acid ensures the peptide is fully protonated and soluble.

  • Hardware: Replace standard rotor seals with Vespel/Tefzel if interactions persist.

Module 4: Aggregation Control

Symptom: Assay results are highly variable (high CV%), or signal decreases over time despite "stable" storage conditions.

Technical Insight

At concentrations >10 µM, many 14-mers (especially those with


-sheet potential) nucleate into amyloid-like fibrils. These aggregates do not bind antibodies/receptors efficiently and can precipitate.
Protocol: Solubility Maintenance
  • pH Management: Calculate the theoretical pI of your 14-mer. Adjust buffer pH to be at least ±1.5 units away from the pI.

  • Disaggregation: If you suspect aggregates, sonicate the stock solution for 15 seconds or add a chaotrope (e.g., 1M Urea) if the assay tolerates it.

Visual: Aggregation Pathway

Aggregation_Pathway Monomer Monomer (Active Species) Oligomer Oligomer (Nucleation) Monomer->Oligomer High Conc. pH = pI Time Fibril Fibril/Aggregate (Inactive/Precipitate) Oligomer->Fibril Irreversible Mitigation1 Keep pH != pI Mitigation1->Monomer Mitigation2 Add 0.05% Tween-20 Mitigation2->Monomer Mitigation3 Store at -80°C (Avoid Freeze-Thaw) Mitigation3->Monomer

Figure 2: Aggregation pathway of tetradecapeptides and critical intervention points to maintain monomeric state.

Frequently Asked Questions (FAQ)

Q1: Can I use milk as a blocker for phosphopeptide assays? A: No. Milk contains casein, which is a phosphoprotein. It will cause massive background in anti-phosphotyrosine/serine/threonine assays. Use BSA (Fraction V, fatty acid-free) or specialized synthetic blockers for phosphorylated tetradecapeptides.

Q2: My peptide is hydrophobic. Should I dissolve it in DMSO? A: Yes, but with caution. Dissolve the stock in 100% DMSO, then dilute into the aqueous assay buffer. Ensure the final DMSO concentration is < 1% (or < 0.1% for cell-based assays) to prevent interference with antibody binding or cell viability. Always add the peptide-DMSO mix to the buffer, not the buffer to the DMSO, to prevent precipitation shock.

Q3: How do I distinguish between specific and non-specific binding in my data? A: Perform a competition control . Pre-incubate your antibody/receptor with a 100-fold molar excess of the unlabeled peptide. If the signal does not drop significantly (to near background levels), the signal you are observing is non-specific (NSB).

References

  • Waters Corporation. Factors That Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling. [Link] (Source for LoBind and solvent doping data).

  • National Institutes of Health (NIH). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link] (Mechanisms of peptide aggregation).

  • Biocompare. Tips for Reducing ELISA Background. [Link] (ELISA optimization strategies).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity of Anti-Angiotensin Antibodies with Tetradecapeptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of the Renin-Angiotensin System (RAS), the specificity of immunological tools is not merely a technical detail—it is the bedrock of reliable data. The RAS is a cascade of enzymatic cleavages, beginning with renin acting on angiotensinogen to produce angiotensin I (Ang I).[1][2] The initial cleavage product is a tetradecapeptide, which is then processed to the decapeptide Ang I.[3][4][5] Subsequently, Angiotensin-Converting Enzyme (ACE) cleaves Ang I to form the potent octapeptide, Angiotensin II (Ang II).[1]

Antibodies designed to detect Ang I or Ang II are indispensable for research into hypertension, cardiovascular disease, and renal physiology. However, a critical and often overlooked parameter is their potential cross-reactivity with the tetradecapeptide renin substrate. Given that the tetradecapeptide contains the entire Ang I sequence, any immunoassay measuring Ang I in the presence of its precursor is susceptible to overestimation if the antibody lacks specificity. This guide provides a framework for understanding, quantifying, and comparing this cross-reactivity, ensuring the integrity of your research.

The Molecular Basis for Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to a different molecule that shares similar structural features, or epitopes.[6][7][8] The potential for cross-reactivity between anti-angiotensin antibodies and the tetradecapeptide is rooted in their primary structures:

  • Tetradecapeptide (Rat): Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser [3][9]

  • Angiotensin I: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu

  • Angiotensin II: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe

An antibody developed against Ang I, which recognizes an epitope within its 10-amino-acid sequence, will almost certainly recognize the identical sequence embedded within the 14-amino-acid tetradecapeptide. Similarly, an anti-Ang II antibody may cross-react with both Ang I and the tetradecapeptide. Understanding the degree of this interaction is paramount.

Angiogen Angiotensinogen Tetra Tetradecapeptide (DRVYIHPFHLLYYS) Angiogen->Tetra Renin AngI Angiotensin I (DRVYIHPFHL) Tetra->AngI Cleavage AngII Angiotensin II (DRVYIHPF) AngI->AngII ACE

Caption: The Renin-Angiotensin System enzymatic cascade.

Comparative Analysis of Antibody Specificity

The performance of an anti-angiotensin antibody is defined by its affinity for the target analyte versus its affinity for related, off-target molecules. A quantitative comparison is essential for antibody selection. The table below presents hypothetical, yet realistic, data for three different antibodies to illustrate this comparison.

Antibody IDTarget AnalyteImmunogen SequenceKD for Target (nM)KD for Tetradecapeptide (nM)% Cross-Reactivity*
MAb-A1-01 Angiotensin IDRVYIHPFHL-KLH0.50.862.5%
MAb-A2-01 Angiotensin IIDRVYIHPF-KLH0.250.00.4%
PAb-A1-S1 Angiotensin IFull-length Ang I1.01.190.9%

*Percent Cross-Reactivity is calculated as (KD of Target Analyte / KD of Tetradecapeptide) x 100. A higher percentage indicates greater cross-reactivity.

Interpretation:

  • MAb-A1-01 , a monoclonal antibody against Ang I, shows significant cross-reactivity. This is expected, as its target sequence is fully present in the tetradecapeptide.

  • MAb-A2-01 , a monoclonal against Ang II, demonstrates high specificity. Its epitope is likely conformational or centered on the C-terminus, making it less likely to bind the longer peptides with high affinity. This antibody would be superior for specifically measuring Ang II.

  • PAb-A1-S1 , a polyclonal serum, shows very high cross-reactivity. Polyclonal antibodies are a mixture of antibodies recognizing multiple epitopes, increasing the probability of recognizing the shared sequence.

Experimental Methodologies for Assessing Cross-Reactivity

To generate the data above, robust and validated experimental protocols are required. We will detail two gold-standard techniques: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for screening and a Surface Plasmon Resonance (SPR) analysis for high-resolution kinetic data.

Competitive ELISA: A High-Throughput Screening Method

Expertise & Rationale: A competitive ELISA is the ideal immunoassay format for determining specificity and cross-reactivity. Instead of measuring how much antibody binds to a coated plate, we measure how effectively a free-form analyte (the target peptide or the cross-reactant) competes with a coated analyte for antibody binding. By comparing the concentrations required to inhibit 50% of the signal (IC50), we can directly calculate the relative binding affinity.

cluster_0 Competitive ELISA Workflow s1 1. Coat Plate with Angiotensin-Carrier Conjugate s2 2. Block Unoccupied Sites with BSA s1->s2 s3 3. Compete Add Anti-Angiotensin Ab + Free Peptide (Ang I or Tetradecapeptide) s2->s3 s4 4. Wash Remove Unbound Reagents s3->s4 s5 5. Detect Add HRP-conjugated Secondary Ab s4->s5 s6 6. Develop & Read Add TMB Substrate, Measure Absorbance s5->s6

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

  • Plate Coating:

    • Dilute an Angiotensin I-BSA conjugate to 2 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.[10][11]

  • Washing:

    • Empty the plate and wash 3 times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (1X PBS, 1% BSA, 0.05% Tween-20).

    • Incubate for 2 hours at room temperature to prevent non-specific binding.[12]

  • Competition:

    • Prepare serial dilutions of your competitor peptides (Angiotensin I standard and Tetradecapeptide) in Assay Buffer (same as Blocking Buffer). Concentrations should range from 1 pM to 1 µM.

    • Prepare the primary anti-angiotensin antibody at a fixed concentration (determine the optimal concentration, typically the EC50 from a direct binding titration, beforehand).

    • In a separate dilution plate, mix 50 µL of each competitor peptide dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated, blocked assay plate.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer.

    • Incubate for 1 hour at room temperature.[13]

  • Development and Reading:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of 1N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor peptide concentration.

    • Fit a four-parameter logistic curve to determine the IC50 value for both Angiotensin I and the Tetradecapeptide.

    • Calculate % Cross-Reactivity: (IC50 of Ang I / IC50 of Tetradecapeptide) * 100.

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics

Expertise & Rationale: While ELISA provides a robust endpoint measurement, SPR offers a real-time, label-free analysis of the binding interaction.[14][15] This technique allows for the precise determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (KD), providing a complete kinetic profile of the antibody-antigen interaction.[16][17] Comparing the full kinetic profiles for the target analyte and the potential cross-reactant gives unparalleled insight into the binding mechanism.

cluster_1 Surface Plasmon Resonance (SPR) Workflow s1 1. Immobilization Covalently couple Anti-Angiotensin Ab to sensor chip surface s2 2. Association Inject analyte (Ang I or Tetradecapeptide) at various concentrations s1->s2 s3 3. Dissociation Flow running buffer over the chip to monitor analyte dissociation s2->s3 s4 4. Regeneration Inject a low-pH solution to remove bound analyte, preparing for next cycle s3->s4

Caption: Key phases of an SPR experiment for kinetic analysis.

Detailed Experimental Protocol: SPR Analysis

  • System & Chip Preparation:

    • Use a CM5 sensor chip (or equivalent) in an SPR system (e.g., Biacore).

    • Activate the carboxyl groups on the sensor surface using a standard mixture of EDC/NHS.

  • Antibody Immobilization:

    • Dilute the anti-angiotensin antibody to 10-20 µg/mL in an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Inject the antibody over the activated flow cell until the desired immobilization level is reached (e.g., ~2000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Prepare serial dilutions of the analytes (Angiotensin I and Tetradecapeptide) in running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1 nM to 100 nM, depending on the expected affinity.

    • For each concentration, perform the following cycle:

      • Association: Inject the analyte over the immobilized antibody surface for a defined period (e.g., 180 seconds) to monitor the binding phase.

      • Dissociation: Flow running buffer over the surface for an extended period (e.g., 600 seconds) to monitor the dissociation of the analyte from the antibody.

      • Regeneration: Inject a pulse of a low-pH solution (e.g., 10 mM Glycine-HCl, pH 1.5) to strip the remaining analyte from the antibody, returning the surface to baseline for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves globally using a suitable binding model (e.g., 1:1 Langmuir) provided by the instrument's analysis software.

    • This will yield the kₐ (on-rate), kₔ (off-rate), and the KD (kₔ/kₐ) for the interaction of the antibody with both Angiotensin I and the Tetradecapeptide.

    • Compare the KD values directly to determine the fold-difference in affinity.

Conclusion and Best Practices

Characterizing the cross-reactivity of anti-angiotensin antibodies with the tetradecapeptide renin substrate is not an optional step; it is fundamental to ensuring data accuracy. An antibody with high cross-reactivity can lead to a significant overestimation of Ang I or Ang II levels in biological samples where the precursor peptide may be present.

As a best practice:

  • Always request cross-reactivity data from the antibody manufacturer.

  • If such data is unavailable or insufficient, perform your own validation using the robust ELISA and SPR protocols outlined in this guide.

  • For applications requiring the highest specificity, select monoclonal antibodies that target unique epitopes on Ang I or Ang II not shared by the tetradecapeptide, as confirmed by rigorous quantitative analysis.

By investing in this critical validation step, researchers can proceed with confidence, knowing their immunological tools are both precise and specific, leading to more reliable and reproducible findings in the vital field of cardiovascular research.

References

  • Danilov, S. M., et al. (2021). Epitope mapping of novel monoclonal antibodies to human angiotensin I-converting enzyme. Protein Science, 30(8), 1713-1726. [Link]

  • Danilov, S., et al. (2021). Epitope mapping of novel monoclonal antibodies to human angiotensin I-converting enzyme. Protein Science. [Link]

  • Creative Diagnostics. (n.d.). Peptide-ELISA Protocol. Creative Diagnostics. [Link]

  • Wilson, D. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]

  • Monash Antibody Discovery Platform. (2022). SPR Analysis. Monash University. [Link]

  • Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. [Link]

  • Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • QYAOBIO. (n.d.). Renin Substrate. QYAOBIO. [Link]

  • Sakarellos-Daitsiotis, M., et al. (2003). Comparison of the solution structures of angiotensin I & II. Implication for structure-function relationship. PubMed. [Link]

  • Georgiadis, D., et al. (2006). Inhibitory antibodies to human angiotensin-converting enzyme: fine epitope mapping and mechanism of action. PubMed. [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]

  • Fermandjian, S., et al. (1981). Conformations of synthetic tetradecapeptide renin substrate and of angiotensin I in aqueous solution. PubMed. [Link]

  • Castro, A., et al. (1986). Renin Substrates. Part 1. Liquid-phase Synthesis of the Equine Sequence. RSC Publishing. [Link]

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. CANDOR Bioscience. [Link]

  • Kalinitchenko, I., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Boster Biological Technology. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • Ozyme. (n.d.). ELISA Protocol. Ozyme. [Link]

  • Wikipedia. (n.d.). Angiotensin. Wikipedia. [Link]

  • Pinet, F., et al. (1985). Epitope diversity of angiotensin II analysed with monoclonal antibodies. PMC. [Link]

  • MI - Microbiology. (n.d.). Principles. MI - Microbiology. [Link]

  • Gijsen, H. J., et al. (1995). Anti-angiotensin antibodies cross-reactive with nonpeptide angiotensin antagonists as angiotensin receptor model. PubMed. [Link]

  • Cell Signaling Technology. (2018). Peptide ligand-based ELISA reagents for antibody detection. PMC. [Link]

  • Skeggs, L. T., Jr, et al. (1958). THE SYNTHESIS OF A TETRADECAPEPTIDE RENIN SUBSTRATE. PMC. [Link]

  • GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Renin Substrates: Angiotensin-(1-14) vs. Modern Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Angiotensin-(1-14), a near-natural renin substrate, with other classes of synthetic substrates. We will delve into the performance characteristics, experimental applications, and the underlying biochemical principles that guide the selection of an appropriate substrate for robust and reliable renin activity analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Renin-Angiotensin System (RAS) and the development of novel antihypertensive therapeutics.

The Central Role of Renin and its Substrate in the RAS Cascade

The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade responsible for regulating blood pressure, and fluid and electrolyte balance.[1][2] Renin, an aspartyl protease, catalyzes the first and rate-limiting step in this pathway: the cleavage of its sole known natural substrate, angiotensinogen, to form the decapeptide Angiotensin I.[1][3] This initial cleavage is the critical control point for the entire system, making renin a primary target for antihypertensive drug development.[1][4] Accurate measurement of renin's enzymatic activity is therefore fundamental to both basic research and clinical diagnostics.

The choice of substrate is paramount to the success of any renin assay. The ideal substrate should be specific, sensitive, and possess kinetic properties that allow for accurate determination of enzyme activity under desired experimental conditions.

RAS_Cascade cluster_renin Rate-Limiting Step Angiotensinogen Angiotensinogen (Liver-derived precursor) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleavage AngII Angiotensin II (Octapeptide, Potent Vasoconstrictor) AngI->AngII Cleavage Aldosterone Aldosterone Release (Adrenal Cortex) AngII->Aldosterone Vasoconstriction Vasoconstriction, Sodium & Water Retention AngII->Vasoconstriction Renin Renin (Kidney-derived Protease) ACE Angiotensin-Converting Enzyme (ACE) (Lungs, Endothelium)

Figure 1: The classical Renin-Angiotensin System (RAS) cascade.

A Profile of Renin Substrates

The substrates available for renin assays can be broadly categorized, each with distinct advantages and limitations.

The Gold Standard: Natural Angiotensinogen

The natural protein substrate, angiotensinogen, is a glycosylated globulin (~50-60 kDa) produced primarily by the liver.[5] While it represents the most physiologically relevant substrate, its use in routine assays is hampered by the need for extensive purification, batch-to-batch variability, and the presence of potential endogenous inhibitors in plasma preparations.[6] Kinetic studies have shown that the three-dimensional structure of angiotensinogen plays a key role in its hydrolysis by renin, resulting in a significantly lower Michaelis constant (Km) compared to shorter synthetic peptides.[7]

The Naturalistic Peptide: Angiotensin-(1-14)

Angiotensin-(1-14) is a synthetic tetradecapeptide that corresponds to the N-terminal sequence of angiotensinogen (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser in porcine sequence).[8] It contains the crucial Leu10-Val11 cleavage site for human renin.

  • Advantages: As the full N-terminal sequence recognized by renin, it provides kinetic data that is more comparable to the natural substrate than shorter peptides.[9] Studies have shown that removal of amino acids from the N-terminus significantly increases the Km (reduces affinity).[9] It is an excellent tool for detailed kinetic analysis and mechanism-of-action studies for renin inhibitors.[10]

  • Disadvantages: Cleavage of Angiotensin-(1-14) produces Angiotensin I, which is unlabeled. Its detection requires a secondary step, typically high-performance liquid chromatography (HPLC) or a specific radioimmunoassay (RIA) for Angiotensin I.[11] This makes it less suitable for high-throughput screening (HTS).

Truncated Peptide Substrates

Various shorter synthetic peptides, often octapeptides or nonapeptides built around the minimal cleavage sequence (e.g., His-Pro-Phe-His-Leu-Leu-Val-Tyr), are also used. Shortening the peptide sequence can alter the kinetic parameters. For instance, removing the first two N-terminal amino acids from the full tetradecapeptide increases the Km eight-fold, indicating a substantial loss of binding affinity.[9]

Fluorogenic (FRET) Substrates

Fluorogenic substrates are a cornerstone of modern HTS for renin inhibitors. These are typically short peptides modified to contain a fluorescent donor (fluorophore) and a quenching acceptor molecule.[1] The principle of fluorescence resonance energy transfer (FRET) keeps the fluorescence low when the peptide is intact. Upon cleavage by renin, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1]

  • Common FRET Pairs:

    • EDANS (donor) / DABCYL (quencher)[12][13]

    • Substrates based on 7-methoxy-4-coumaryl (Mca) and 2,4-dinitrophenyl (DNP) groups have shown exceptionally high sensitivity and quenching efficiency (>90%).[12][14]

  • Advantages: High sensitivity (detection limits in the picomolar range), continuous real-time measurement, and amenability to automation in 96- or 384-well plate formats make them ideal for HTS.[12][14] Some modern FRET assays are reported to be ~50-fold more sensitive than older EDANS/DABCYL-based assays.

  • Disadvantages: The kinetic parameters (Km, Vmax) can differ significantly from the natural substrate due to the bulky fluorescent tags and the often-shortened peptide sequence.[5] They are also susceptible to interference from colored compounds or non-specific proteases in crude samples.[5]

FRET_Principle cluster_uncleaved Intact Substrate cluster_cleaved Cleaved by Renin Fluorophore Fluorophore Peptide1 Peptide Backbone Quencher Quencher label_low Low Fluorescence (FRET) Fluorophore2 Fluorophore Peptide2 Fragment Quencher2 Quencher Peptide3 Fragment label_high High Fluorescence Renin Renin cluster_uncleaved cluster_uncleaved cluster_uncleaved->Renin Cleavage

Figure 2: Principle of a FRET-based renin activity assay.

Chromogenic and Radiolabeled Substrates
  • Chromogenic Substrates: These synthetic peptides are linked to a chromophore (e.g., p-nitroaniline), which is released upon enzymatic cleavage, causing a color change that can be measured spectrophotometrically.[15] They are generally less sensitive than fluorogenic substrates but offer a simple, endpoint-based readout.[16][17]

  • Radiolabeled Substrates: Historically, synthetic tetradecapeptides labeled with isotopes like ¹⁴C were used.[18] Renin activity was determined by separating the radiolabeled Angiotensin I product from the substrate, often via chromatography, and quantifying with a scintillation counter.[18] While sensitive, the need for radioactive material handling and disposal has made this method less common in modern labs.

Performance Comparison: A Quantitative Overview

The choice of substrate directly impacts the kinetic parameters of the renin reaction. Below is a comparative summary of reported values.

Substrate TypeExample / SequenceKm (µM)kcat/Km (M⁻¹·s⁻¹)Detection MethodKey Strengths
Natural Protein Human Angiotensinogen1.0 - 1.8[10][19]-RIA / ELISAHighest physiological relevance.
Tetradecapeptide Angiotensin-(1-14)11.7[10]-HPLC / RIAGood physiological proxy; for kinetics.
Fluorogenic (FRET) DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp~1.6350,000[12][14]FluorescenceHigh sensitivity; HTS compatible.
Fluorogenic (FRET) Arg-Glu(EDANS)-...-Lys(DABCYL)-Arg~5.8268,000[12][14]FluorescenceWidely used; good for HTS.
Fluorogenic (FRET) Shortened Octapeptide~2041,000[12][14]FluorescenceCost-effective; lower affinity.

Note: Kinetic values can vary significantly based on assay conditions (pH, buffer composition, temperature). The data presented is for comparative purposes.

Experimental Protocols: A Practical Guide

The trustworthiness of any protocol lies in its self-validating design. This includes appropriate controls (no enzyme, specific inhibitor) and an understanding of the assay's linear range.

Protocol 1: Renin Activity Assay using Angiotensin-(1-14) and HPLC

This protocol is suitable for detailed kinetic analysis and determining the potency of inhibitors where a direct measure of product formation is required.

Workflow Diagram:

HPLC_Workflow A 1. Reagent Preparation (Buffer, Substrate, Renin) B 2. Reaction Incubation (e.g., 37°C for 60 min) A->B C 3. Stop Reaction (e.g., Acidification) B->C D 4. Sample Preparation (Centrifugation/Filtration) C->D E 5. HPLC Analysis (Separate Angiotensin I) D->E F 6. Data Analysis (Peak Integration, Quantitation) E->F

Figure 3: Workflow for a renin assay using HPLC-based detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for renin activity, typically around pH 6.0-7.5 (e.g., 100 mM Phosphate buffer, pH 7.4). Explain why: This pH range is optimal for human renin activity.[14]

    • Substrate Stock: Dissolve Angiotensin-(1-14) (porcine or human, depending on the renin source) in assay buffer to create a concentrated stock solution (e.g., 1 mM). Store in aliquots at -20°C.

    • Renin Solution: Prepare a working solution of purified human renin in assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range over the desired time course.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 µL of Assay Buffer, 10 µL of test inhibitor (or vehicle for control), and 20 µL of Angiotensin-(1-14) substrate solution (final concentration should be around the Km, e.g., 10-20 µM).

    • Pre-incubate the mixture at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the renin working solution.

    • Incubate at 37°C for a defined period (e.g., 30-90 minutes). The time should be optimized to ensure less than 15% of the substrate is consumed.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., 1% Trifluoroacetic Acid, TFA). This denatures the enzyme.

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 min) to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Detection:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the product (Angiotensin I) from the unreacted substrate and other components.

    • Monitor the elution profile at 214 nm.

    • Quantify the Angiotensin I peak area by comparing it to a standard curve generated with known concentrations of synthetic Angiotensin I.

Protocol 2: High-Throughput Screening (HTS) using a Fluorogenic Substrate

This protocol is optimized for screening large compound libraries for renin inhibitory activity in a 96-well plate format.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: As described in Protocol 1.

    • Fluorogenic Substrate: Dissolve the FRET substrate (e.g., from a commercial kit) in DMSO to create a stock solution. Further dilute in Assay Buffer to a working concentration (typically 2x the final desired concentration). Protect from light.

    • Renin Solution: Prepare a 2x working solution of renin in Assay Buffer.

    • Test Compounds: Prepare serial dilutions of test compounds in a separate 96-well plate.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of the 2x renin solution to each well.

    • Add 2-5 µL of test compound or vehicle (for positive and negative controls).

    • Include a "no enzyme" control (add buffer instead of renin) to measure background fluorescence.

    • Include a "specific inhibitor" control (e.g., Aliskiren) to define 100% inhibition.

    • Pre-incubate the plate for 10-15 minutes at room temperature or 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence kinetically (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 540/590 nm for some modern substrates).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * [1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background)].

    • Plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Conclusion: Selecting the Optimal Substrate

The selection of a renin substrate is not a one-size-fits-all decision. It is dictated by the experimental question.

  • For detailed kinetic characterization and mechanism-of-action studies of lead compounds, Angiotensin-(1-14) remains a superior choice. Its near-natural sequence provides data with higher physiological relevance, and the downstream HPLC/LC-MS analysis provides an unambiguous quantification of the true product, Angiotensin I.

  • For high-throughput screening (HTS) of large compound libraries, the unparalleled sensitivity and operational simplicity of fluorogenic FRET substrates are indispensable. They allow for rapid, automated identification of potential renin inhibitors from tens of thousands of compounds.

  • For specific applications requiring endpoint assays without specialized equipment, chromogenic substrates can be a viable, cost-effective alternative, albeit with lower sensitivity.

Ultimately, a comprehensive drug discovery cascade will likely utilize both. Fluorogenic substrates are used for primary screening to identify hits, while lead candidates are subsequently validated and characterized using Angiotensin-(1-14) to gain a more accurate understanding of their kinetic behavior with a more physiologically representative substrate.

References

  • Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions. Biochemical Journal, Portland Press. [Link]

  • Renin Fluorogenic Substrate. Labchem Catalog. [Link]

  • Renin assay using a fluorogenic substrate and high performance liquid chromatography. PubMed. [Link]

  • Comparison of angiotensinogen and tetradecapeptide as substrates for human renin. Substrate dependence of the mode of inhibition of renin by a statine-containing hexapeptide. PubMed. [Link]

  • Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans. PubMed. [Link]

  • Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates. PubMed. [Link]

  • Renin Substrate, Angiotensinogen (1-14), human. Eurogentec. [Link]

  • Differences in the Kinetic Rate Constants of Normal and High Molecular Weight Renin Substrate from Term Pregnancy Human Plasma. J-Stage. [Link]

  • Renin-Renin Substrate Kinetic Constants in the Plasma of Normal and Estrogen-Treated Humans. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • A radiochemical renin assay. PMC - NIH. [Link]

  • Studies of the renin-renin substrate reaction in man; kinetic evidence for inhibition by serum. PubMed. [Link]

  • KINETICS OF THE REACTION OF RENIN WITH NINE SYNTHETIC PEPTIDE SUBSTRATES. The Journal of Experimental Medicine. [Link]

  • Enzymatic substrates for ImmunoAssays. Interchim. [Link]

  • A direct radioimmunoassay for human renin substrate and identification of multiple substrate types in plasma. PubMed. [Link]

  • Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review. PMC - NIH. [Link]

  • Renin Activity. Supra-Regional Assay Service. [Link]

  • Analysis of structure-activity relationships in renin substrate analogue inhibitory peptides. PubMed. [Link]

  • Renin Activity, Plasma. UChicago Medicine Medical Laboratories. [Link]

  • Synthetic peptide and ester substrates for rennin. Journal of Dairy Research. [Link]

  • Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute?. PMC - NIH. [Link]

  • What is the procedure for conducting a renin activity test in a patient undergoing a hypertension workup?. Dr.Oracle. [Link]

  • Plasma Renin Activity (PRA) ELISA. Demeditec Diagnostics GmbH. [Link]

  • Direct radio-immunoassay of renin substrate: effect of converting enzyme inhibition. PubMed. [Link]

  • An Easy Radioimmunological Microassay of Renin Activity, Concentration and Substrate in Human and Animal Plasma and Tissues Based on Angiotensin I Trapping by Antibody. PubMed. [Link]

  • Radioimmunoassay of plasma renin activity. PubMed. [Link]

  • Renin: friend or foe?. PMC - NIH. [Link]

  • NEW PHYSIOLOGICAL CONCEPTS OF THE RENIN ANGIOTENSIN SYSTEM FROM THE INVESTIGATION OF PRECURSORS AND PRODUCTS OF ANGIOTENSIN I METABOLISM. PMC - NIH. [Link]

  • Targeting the Renin–Angiotensin–Aldosterone System to Prevent Hypertension and Kidney Disease of Developmental Origins. MDPI. [Link]

  • Alternative Renin-Angiotensin System. Hypertension. [Link]

  • An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology. MDPI. [Link]

  • Comparison of active renin concentration and plasma renin activity for the diagnosis of primary hyperaldosteronism in patients with an adrenal mass. European Journal of Endocrinology. [Link]

  • Clinical Relevance of Local Renin Angiotensin Systems. Frontiers. [Link]

Sources

Safety Operating Guide

Operational Safety Protocol: Disposal and Handling of Human Angiotensin Tetradecapeptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Serine Human Angiotensin Tetradecapeptide (Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser) serves as the specific substrate for the enzyme Renin.[1] While often classified as "Non-Hazardous" by GHS standards due to its lack of immediate acute toxicity or flammability, this peptide acts as the rate-limiting precursor in the Renin-Angiotensin System (RAS).[1]

Why Proper Disposal Matters: Unlike inert chemical waste, this peptide is biologically relevant.[1][2] Accidental introduction into environmental water sources or unintended contact with catalytic enzymes (Renin) can generate Angiotensin I , which is subsequently converted to the potent vasoconstrictor Angiotensin II .[1]

Therefore, our disposal protocol moves beyond simple "waste bin" procedures. We utilize a "Kill Step" (Chemical Deactivation) to oxidize the peptide backbone, rendering it biologically inert before it leaves the facility.[1] This ensures a self-validating safety loop that protects both personnel and the environment.

The Biological Hazard Context (RAS Pathway)

To understand the disposal necessity, one must visualize the peptide's role.[1] The diagram below illustrates the cascade where this tetradecapeptide (the substrate) is the starting point for blood pressure regulation.

RAS_Pathway Substrate Angiotensin Tetradecapeptide (Renin Substrate) [Target for Disposal] AngI Angiotensin I (Decapeptide) Substrate->AngI Cleaved by Renin Renin Renin Enzyme Renin->Substrate AngII Angiotensin II (Bioactive Vasoconstrictor) AngI->AngII Cleaved by ACE ACE ACE Enzyme ACE->AngI

Figure 1: The Renin-Angiotensin System. The Tetradecapeptide is the upstream precursor. Proper disposal prevents downstream activation.

Physical & Chemical Profile[3][4]

PropertySpecificationOperational Implication
Sequence DRVYIHPFHLLVYSContains oxidizable residues (Tyr, His) susceptible to bleach.[1]
Solubility Soluble in water/buffersSpills can spread easily; requires liquid containment.
Stability Hygroscopic; Stable at -20°CDegrades at RT; however, we assume full activity for disposal.[1]
RCRA Status Not P-Listed or U-ListedClassified as General Chemical Waste (unless mixed with solvents).
Bioactivity Inactive PrecursorRequires enzymatic cleavage to become toxic, but treated as bioactive.[1]

Operational Disposal Protocols

Protocol A: Solid Waste (Lyophilized Powder & Vials)

Use this for expired vials, trace powder residues, and contaminated weighing boats.[1]

  • Segregation: Do not mix with general trash or biohazard sharps (unless needles are involved).

  • Primary Containment: Cap the original vial tightly. Place the vial inside a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "Angiotensin Tetradecapeptide (Synthetic Peptide)"[1]

    • Hazards: "Low Hazard - Bioactive Precursor"[1]

  • Disposal Stream: Route to High-Temperature Incineration .

    • Reasoning: Peptide bonds break down completely at incineration temperatures (>800°C), converting to Nitrogen oxides and Carbon dioxide.[1]

Protocol B: Liquid Waste (Stock Solutions & High Concentration)

Use this for unused stock solutions or expired buffers containing >1 mg/mL peptide.

The "Kill Step" (Oxidative Deactivation): Before handing over to EHS/Waste Management, we chemically destroy the peptide sequence.[1]

  • Preparation: Place the peptide solution in a fume hood.

  • Activation: Add 10% Sodium Hypochlorite (Bleach) to the peptide solution at a 1:1 ratio .

    • Mechanism:[3] Hypochlorite oxidizes the Tyrosine and Histidine residues and hydrolyzes the amide bonds, destroying the recognition site for Renin.[1]

  • Incubation: Allow to stand for 30 minutes .

  • Neutralization (Optional but Recommended): If the volume is large (>500mL), neutralize pH to 7.0 using dilute HCl to prevent container corrosion.

  • Disposal: Pour into the "Aqueous Chemical Waste" carboy.

    • Note: Never pour down the drain unless explicitly authorized by your facility's wastewater permit for deactivated peptides.

Protocol C: HPLC Waste (Mixed Solvents)

Use this for eluent from purification/analysis (Acetonitrile/Methanol/TFA).

  • Do Not Bleach: Never add bleach to HPLC waste containing Acetonitrile (risk of reaction creating toxic chloramines) or Acids (release of Chlorine gas).

  • Collection: Collect in "Halogenated" or "Non-Halogenated" solvent waste containers based on the organic modifier used.

  • Labeling: List "Angiotensin Peptide <0.1%" as a trace contaminant.

  • Fate: This stream is incinerated by the waste vendor, which effectively destroys the peptide.

Decision Logic Flowchart

Use this visual guide to determine the correct workflow immediately at the bench.

Disposal_Logic Start Waste Generation State Physical State? Start->State Solid Solid / Powder (Vials, Weigh Boats) State->Solid Liquid Liquid Solution State->Liquid Incinerate Label & Bin for Chemical Incineration Solid->Incinerate SolventCheck Contains Organic Solvents (ACN/MeOH)? Liquid->SolventCheck Yes Yes SolventCheck->Yes HPLC Waste No No SolventCheck->No Stock/Buffer SolventWaste Solvent Waste Carboy (NO BLEACH) Aqueous Aqueous / Buffer Only KillStep Add 10% Bleach (1:1) Wait 30 Mins Aqueous->KillStep Drain Aqueous Chemical Waste (Or Drain if Permitted) KillStep->Drain Yes->SolventWaste No->Aqueous

Figure 2: Operational Decision Tree for Peptide Disposal.

Emergency Procedures (Spills)

In the event of a powder spill or high-concentration liquid splash:

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1][2][4] Respiratory protection (N95) is recommended for large powder spills to prevent inhalation sensitization.

  • Containment:

    • Powder: Cover with damp paper towels to prevent dust generation.

    • Liquid: Cover with absorbent pads.

  • Deactivation: Spray the area with 10% Bleach or a commercial oxidizer (e.g., Virkon). Let sit for 15 minutes.

  • Cleanup: Wipe up with fresh towels. Place all cleanup materials into a hazardous waste bag (Protocol A).

  • Wash: Clean the surface with 70% Ethanol or soap and water to remove sticky residues.

References

  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.